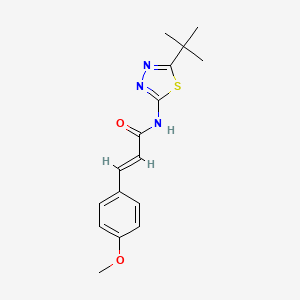
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation may result in the observed biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter receptors. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further investigation into the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may provide insights into its potential therapeutic applications in other areas of medicine. Finally, the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may facilitate its use in future research.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylphenylamine with 2-pyridinecarboxaldehyde and piperazinecarbothioamide in the presence of a catalyst. The resulting product is then purified to obtain N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in its pure form.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-14-6-7-16(23-2)15(13-14)20-18(24)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMUOMARMYKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)


![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)



![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)



